molecular formula C9H20 B1583063 3,4-Dimethylheptane CAS No. 922-28-1

3,4-Dimethylheptane

Cat. No. B1583063
CAS RN: 922-28-1
M. Wt: 128.25 g/mol
InChI Key: MAKRYGRRIKSDES-UHFFFAOYSA-N
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Description

3,4-Dimethylheptane is a saturated hydrocarbon belonging to the family of alkanes with the molecular formula C9H20 . It is one of the isomers of nonane and has two asymmetric carbon atoms, making it chiral .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylheptane consists of nine carbon atoms and twenty hydrogen atoms . The structure can be represented as follows: InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

3,4-Dimethylheptane has a molecular weight of 128.255 Da . It has a boiling point of 140.7°C and a density of 0.7 g/cm³ . It has a flash point of 60.0°C . The compound is colorless and appears as a clear liquid .

Scientific Research Applications

Calibration Standard in Gas Chromatography

Due to its well-defined boiling point and non-polar nature, 3,4-Dimethylheptane serves as a calibration standard in gas chromatography for the analysis of volatile organic compounds. It helps in the determination of retention times for other substances .

Environmental Monitoring

This compound is utilized in the sampling and analysis of total petroleum hydrocarbons in air. It’s a component of the complex mixtures of hydrocarbons found in air samples near industrial sites, and its measurement is crucial for environmental monitoring and pollution assessment .

Thermodynamic Research

The thermophysical properties of 3,4-Dimethylheptane, such as boiling point and heat of vaporization, are of interest in thermodynamic research. These properties are essential for designing and optimizing industrial processes that involve phase changes .

Safety And Hazards

3,4-Dimethylheptane is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . Precautions should be taken to avoid breathing in its mist, gas, or vapors . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

3,4-dimethylheptane
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InChI

InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKRYGRRIKSDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10870796
Record name 3,4-Dimethylheptane
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Molecular Weight

128.25 g/mol
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Physical Description

Liquid; [Chem Service MSDS]
Record name 3,4-Dimethylheptane
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Boiling Point

140.60 °C. @ 760.00 mm Hg
Record name 3,4-Dimethylheptane
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Product Name

3,4-Dimethylheptane

CAS RN

922-28-1
Record name 3,4-Dimethylheptane
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Record name Heptane, 3,4-dimethyl-
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Record name 3,4-DIMETHYLHEPTANE
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Record name 3,4-Dimethylheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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